molecular formula C19H20N2O3 B259281 1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B259281
M. Wt: 324.4 g/mol
InChI Key: FOIXJKJVLPARQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various areas of research. This compound is commonly referred to as DPEP and is synthesized through a specific method that involves several chemical reactions.

Mechanism of Action

The exact mechanism of action of DPEP is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in the body. DPEP has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
DPEP has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of various signaling pathways involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

DPEP has several advantages as a research tool, including its high purity and stability, which make it ideal for use in laboratory experiments. However, one of the main limitations of DPEP is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions that could be pursued in the study of DPEP. One potential avenue of research is the development of novel synthetic methods for the production of DPEP, which could improve its purity and yield. Additionally, further studies are needed to elucidate the exact mechanism of action of DPEP and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of DPEP involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form 5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. This intermediate product is then reacted with ethyl acetoacetate to produce 1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (DPEP).

Scientific Research Applications

DPEP has been extensively studied for its potential applications in various areas of scientific research. One of the most notable applications of DPEP is in the field of medicinal chemistry, where it has been investigated for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

Product Name

1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

1-[3-(3,4-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C19H20N2O3/c1-13(22)21-17(12-16(20-21)14-7-5-4-6-8-14)15-9-10-18(23-2)19(11-15)24-3/h4-11,17H,12H2,1-3H3

InChI Key

FOIXJKJVLPARQZ-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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